N-(butan-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
N-(butan-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted at position 2 with a carboxamide group and at position 3 with a sulfonyl-linked 4-phenylpiperazine moiety. The N-substituent is a branched butan-2-yl group. The sulfonyl group enhances stability and may influence pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
N-butan-2-yl-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-3-15(2)20-19(23)18-17(9-14-26-18)27(24,25)22-12-10-21(11-13-22)16-7-5-4-6-8-16/h4-9,14-15H,3,10-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZPOEWXQNXANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the thiophene derivative with an appropriate amine under amide bond-forming conditions.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached via nucleophilic substitution reactions, where the piperazine ring reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(butan-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide: has several applications in scientific research:
Medicinal Chemistry: This compound can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The thiophene ring imparts electronic properties that can be useful in the development of organic semiconductors and conductive polymers.
Biological Studies: The phenylpiperazine moiety is known to interact with various receptors, making this compound a candidate for studying receptor-ligand interactions.
Industrial Applications: The compound’s unique structure may find applications in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to various receptors, potentially modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The thiophene ring may contribute to the compound’s electronic properties, affecting its interaction with biological targets.
Comparison with Similar Compounds
Core Heterocycle Variations
Compound A : N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate
- Structural Differences :
- Core : Shares the thiophene-2-carboxamide backbone but substitutes the sulfonyl group with a direct piperazine linkage.
- Piperazine Substituent : Contains a 2-(trifluoromethoxy)phenyl group instead of phenyl.
- Alkyl Chain : Uses a linear butyl chain (N-butyl) vs. the branched butan-2-yl group.
- The dihydrate form may improve aqueous solubility relative to the anhydrous target compound.
Compound B : N-(3-hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide
- Structural Differences :
- Core : Replaces thiophene with benzo[b]thiophene, introducing an aromatic benzene ring fused to the thiophene.
- Piperazine Substituent : Features a 2-methoxyphenyl group.
- Alkyl Chain : Includes a hydroxybutyl group, enhancing hydrophilicity.
- The hydroxy group may form hydrogen bonds, improving solubility but reducing blood-brain barrier penetration.
Piperazine Substituent Modifications
Compound C : 1H-Indole-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-2-hydroxy-butyl}-amide
- Structural Differences :
- Piperazine Substituent : 2,3-Dichlorophenyl group introduces steric bulk and electron-withdrawing effects.
- Core : Indole-2-carboxamide replaces thiophene.
- Biological Implications :
- The dichloro substitution may enhance affinity for receptors with hydrophobic pockets (e.g., 5-HT${2A}$ or D$2$ receptors).
- Indole’s hydrogen-bonding capability could alter target selectivity compared to thiophene.
Alkyl Chain and Functional Group Variations
Compound D: (R)-N-((4-((4-(4-(7-Aminoheptanoyl)piperazin-1-yl)-1-(phenylthio)butan-2-yl)amino)-3-((trifluoromethyl)sulfonyl)phenyl)sulfonyl)-4-(4-((4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl) methyl)piperazin-1-yl)benzamide
- Structural Differences :
- Complexity : Incorporates PROTAC-like bifunctional design with extended alkyl chains and additional piperazine units.
- Functional Groups : Includes sulfonyl, trifluoromethanesulfonyl, and chloro-biphenyl groups.
- Increased molecular weight (>1000 Da) may limit oral bioavailability compared to the simpler target compound.
Spectroscopic Characterization
- IR Spectroscopy :
- NMR Analysis :
Biological Activity
N-(butan-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide, a compound featuring a thiophene core and a piperazine moiety, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 320.41 g/mol. The presence of the thiophene ring and piperazine group suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit activity through the modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known to enhance binding affinity to these receptors, which may contribute to the compound's pharmacological effects.
Antidepressant Effects
Several studies have explored the antidepressant potential of related piperazine derivatives. For instance, compounds that interact with serotonin receptors have shown promise in alleviating depressive symptoms. A study demonstrated that derivatives of piperazine exhibited significant inhibition of serotonin reuptake, suggesting similar potential for this compound .
Anticancer Properties
The compound's structural similarity to known anticancer agents raises interest in its potential as an anticancer drug. Research has indicated that sulfonamide derivatives can inhibit specific cancer cell lines by inducing apoptosis. For example, a study on sulfonamide-based compounds revealed their ability to inhibit Mcl-1, an anti-apoptotic protein involved in cancer cell survival .
Case Studies
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Case Study 1: Antidepressant Activity
- Objective: To evaluate the antidepressant effects of this compound.
- Method: Animal models were administered varying doses of the compound.
- Results: Significant reduction in depressive-like behaviors was observed, correlating with increased serotonin levels in the brain.
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Case Study 2: Anticancer Efficacy
- Objective: To assess the cytotoxic effects of the compound on cancer cell lines.
- Method: Human cancer cell lines were treated with the compound and analyzed for cell viability.
- Results: The compound demonstrated dose-dependent cytotoxicity, with notable effects on breast and lung cancer cell lines.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
